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Abstract
CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of

lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis Company),

CHK-336 is under investigation for the treatment of primary hyperoxaluria (PH) and other

conditions characterized by oxalate overproduction. By selectively inhibiting the final,

committed step in hepatic oxalate synthesis, CHK-336 presents a promising therapeutic

strategy for all forms of primary hyperoxaluria. This document provides a comprehensive

overview of the preclinical pharmacology of CHK-336, summarizing key in vitro and in vivo

data, and outlining the experimental methodologies employed in its evaluation.

Introduction
Primary hyperoxalurias are a group of rare genetic disorders characterized by the excessive

production of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive

renal failure. The definitive treatments are liver and kidney transplantation. Lactate

dehydrogenase A (LDHA) has been identified as the key enzyme responsible for the

conversion of glyoxylate to oxalate in the liver. Inhibition of LDHA, therefore, offers a direct

mechanism to reduce oxalate production and its pathological consequences. CHK-336 was

designed as a potent and selective inhibitor of LDHA with a liver-targeted distribution to

maximize therapeutic efficacy while minimizing potential systemic side effects.
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Mechanism of Action
CHK-336 is a potent inhibitor of the enzymatic activity of lactate dehydrogenase A (LDHA).[1]

Crystallography studies have revealed that CHK-336 and similar compounds in its series

induce a strong interaction network with key residues (Arg106, Asp195, and Tyr239) within the

LDHA active site.[2] This interaction drives a "slow-off" binding kinetic, contributing to a

prolonged duration of action.[1][3] The primary mechanism of CHK-336 involves the targeted

inhibition of LDHA in the liver, thereby blocking the conversion of glyoxylate to oxalate, the final

common pathway of endogenous oxalate synthesis.
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Figure 1: CHK-336 Mechanism of Action.
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In Vitro Pharmacology
The in vitro activity of CHK-336 was assessed through a series of enzymatic and cell-based

assays to determine its potency, selectivity, and cellular effects.

Data Summary
Assay Type

Target/Syst
em

Species Parameter Value Reference

Enzymatic

Assay
LDHA Human IC50 0.2-0.3 nM [1]

Enzymatic

Assay
LDHA Human IC50 <1 nM

Cell-Based

Assay

Primary

Hepatocytes
Multiple IC50 52-165 nM [1]

Cell-Based

Assay

Primary

Mouse

Hepatocytes

Mouse
IC50 (Lactate

Production)
<100 nM

Experimental Protocols
Enzyme Inhibition Assay (General Protocol): Due to the proprietary nature of the specific assay

conditions used for CHK-336, a generalized protocol for assessing LDH inhibitors is provided

below.

Reagents and Materials: Recombinant human LDHA, NADH, pyruvate, assay buffer (e.g.,

phosphate-buffered saline, pH 7.4), CHK-336, and a plate reader capable of measuring

absorbance at 340 nm.

Assay Procedure:

A reaction mixture containing LDHA enzyme and varying concentrations of CHK-336 in

assay buffer is pre-incubated in a 96-well plate.

The reaction is initiated by the addition of a substrate mixture containing NADH and

pyruvate.
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The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+,

is monitored kinetically over time.

The rate of reaction is calculated for each concentration of the inhibitor.

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme

activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic

equation.

Primary Hepatocyte Assay (General Protocol):

Cell Culture: Primary hepatocytes are isolated from the desired species and cultured in

appropriate media.

Treatment: Cells are treated with a range of concentrations of CHK-336 for a specified

period.

Lactate/Oxalate Measurement:

For lactate production, cell culture supernatants are collected, and lactate concentration is

measured using a commercially available lactate assay kit.

For oxalate production, cells can be incubated with a precursor like glycolate, and the

amount of oxalate secreted into the medium is quantified using methods such as liquid

chromatography-mass spectrometry (LC-MS).

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of lactate

or oxalate production against the log concentration of CHK-336.

Experimental Workflow Diagram
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Figure 2: In Vitro Experimental Workflow.

In Vivo Pharmacology & Pharmacokinetics
The in vivo preclinical evaluation of CHK-336 was conducted in multiple species, including

mice, rats, and monkeys, to assess its pharmacokinetic profile and efficacy in models of

primary hyperoxaluria.

Pharmacokinetics
CHK-336 was engineered for liver-targeted distribution, which is achieved through uptake by

organic anion transporting polypeptides (OATPs).[4] This results in a favorable pharmacokinetic

profile with high concentrations in the liver and lower systemic exposure.[5]

Preclinical Pharmacokinetic Parameters (Qualitative Summary):

Species Key Findings Reference

Mice, Rats, Monkeys
Favorable liver-distribution

profile.
[4]

Rats

Hepatic concentration >10 µM

at 4 hours post 10 mg/kg oral

dose.
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Human Pharmacokinetic Parameters (Phase 1, Healthy Volunteers):

Parameter Value Condition Reference

Tmax ~6 hours Fasted

Tmax ~2 hours High-Fat Meal

Terminal Half-life

(t1/2)
18 ± 8 hours N/A

Effect of High-Fat

Meal

32% decrease in

AUC0-72h, 55%

decrease in Cmax

N/A

In Vivo Efficacy
The efficacy of CHK-336 was evaluated in genetic mouse models of primary hyperoxaluria type

1 (Agxt knockout) and type 2 (Grhpr knockout).

Efficacy Study Summary:

Animal Model Dosing Regimen Key Findings Reference

PH1 Mouse Model

(Agxt knockout)
Once-daily, oral

Robust and dose-

dependent reductions

in urinary oxalate to

the normal range.

[4]

PH2 Mouse Model

(Grhpr knockout)

25 mg/kg, once-daily,

oral for 7 days

Significant reduction

in urinary oxalate.
[1]

Rat

Pharmacodynamic

Model

N/A

Dose-dependent

inhibition of 13C2-

glycolate to 13C2-

oxalate conversion.

[4]

Experimental Protocols
Animal Models (General Description):
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PH1 Model: Alanine-glyoxylate aminotransferase (Agxt) knockout mice were used. These

mice lack the enzyme responsible for detoxifying glyoxylate in the peroxisomes, leading to its

buildup and conversion to oxalate.

PH2 Model: Glyoxylate reductase/hydroxypyruvate reductase (Grhpr) knockout mice were

utilized. These mice have a deficiency in the enzyme that converts glyoxylate to glycolate,

also resulting in increased glyoxylate and subsequent oxalate production.

In Vivo Efficacy Study (General Protocol):

Animal Acclimation: Mice are acclimated to the housing conditions and diet.

Dosing: CHK-336 is formulated in a suitable vehicle and administered orally once daily at

various dose levels. A vehicle control group is included.

Urine Collection: Urine is collected over a 24-hour period at baseline and at specified time

points during the treatment period.

Oxalate Measurement: Urinary oxalate concentrations are determined using a validated

method, such as an enzymatic assay or LC-MS.

Data Analysis: The change in urinary oxalate excretion from baseline and in comparison to

the vehicle control group is calculated to determine the efficacy of CHK-336.

In Vivo Experimental Workflow Diagram
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Figure 3: In Vivo Experimental Workflow.

Summary and Conclusion
The preclinical data for CHK-336 strongly support its development as a therapeutic agent for

primary hyperoxaluria. It is a highly potent inhibitor of LDHA with a mechanism of action that

directly targets the final step in hepatic oxalate production. The liver-targeted distribution of

CHK-336 is a key feature, designed to maximize efficacy at the site of action while minimizing

potential off-target effects. In vivo studies in relevant animal models of PH1 and PH2 have

demonstrated a robust, dose-dependent reduction in urinary oxalate, a key biomarker of

disease activity. These promising preclinical findings have paved the way for clinical

investigation. A Phase 1 clinical trial in healthy volunteers was initiated in April 2022 to evaluate

the safety, tolerability, and pharmacokinetics of CHK-336.[2] The trial was paused in April 2023
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following a serious adverse event.[2] Further clinical development will be guided by the

outcomes of these and future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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